
Vegfr-2-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-13 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This receptor is involved in the proliferation, migration, and survival of endothelial cells, making it a significant target for anti-cancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-13 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Applications De Recherche Scientifique
Vegfr-2-IN-13 has a wide range of scientific research applications, including:
Mécanisme D'action
Vegfr-2-IN-13 exerts its effects by binding to the VEGFR-2 receptor, inhibiting its activation and subsequent signaling pathways. This inhibition prevents the proliferation, migration, and survival of endothelial cells, thereby reducing angiogenesis. The molecular targets involved include the tyrosine kinase domain of VEGFR-2 and various downstream signaling molecules such as PLCγ, PI3K-Akt, and MAPK pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ramucirumab: A monoclonal antibody targeting VEGFR-2.
Sorafenib: A small molecule inhibitor of VEGFR-2 and other kinases.
Apatinib: A selective VEGFR-2 inhibitor.
Uniqueness
Vegfr-2-IN-13 is unique due to its specific binding affinity and selectivity for VEGFR-2, which may result in fewer off-target effects and improved therapeutic outcomes compared to other inhibitors .
Propriétés
Formule moléculaire |
C24H18N6O2S |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
N-phenyl-4-[[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H18N6O2S/c31-21(14-33-24-22-29-25-15-30(22)20-9-5-4-8-19(20)28-24)26-18-12-10-16(11-13-18)23(32)27-17-6-2-1-3-7-17/h1-13,15H,14H2,(H,26,31)(H,27,32) |
Clé InChI |
PXFDSDWTTASZNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


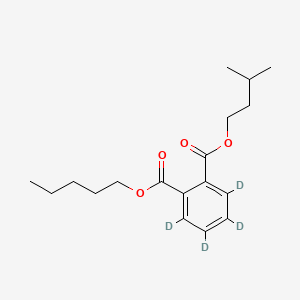
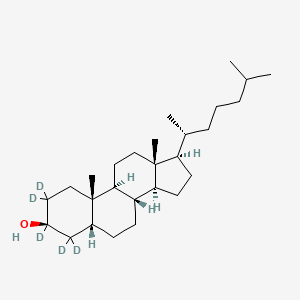

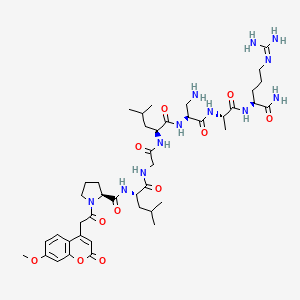

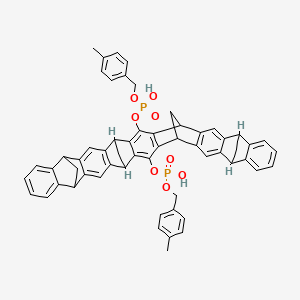
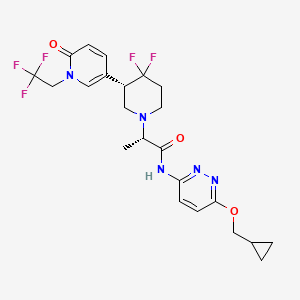
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)

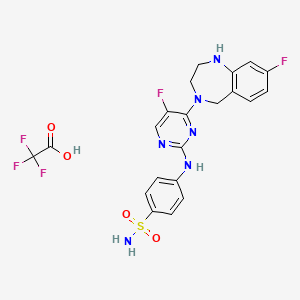
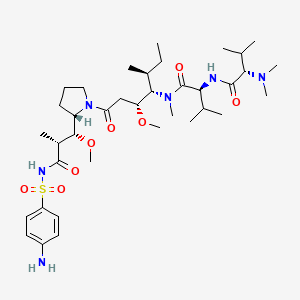
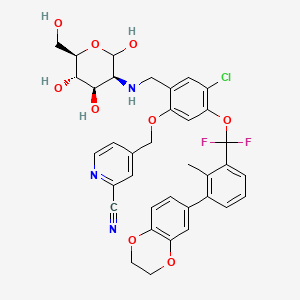
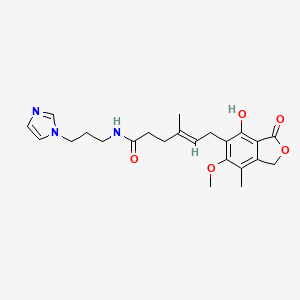
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
